1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile
Overview
Description
1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile is a chemical compound with the molecular formula C11H13N3. It is a derivative of quinoxaline, a bicyclic compound containing a benzene ring fused to a pyrazine ring.
Mechanism of Action
Target of Action
The primary target of 1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile is AMP deaminase 2 (AMPD2) . AMPD2 plays a crucial role in energy homeostasis and immuno-oncology . Another target is dipeptidyl peptidase-IV (DPP-4) , which is involved in glucose metabolism and is a target for diabetes treatment .
Mode of Action
This compound exhibits a novel mechanism of action that changes the substrate pocket to prevent AMP from binding . This allosteric modulation results in the inhibition of AMPD2 . For DPP-4, the compound fits nicely in the active pocket of DPP-4, leading to its inhibition .
Biochemical Pathways
The inhibition of AMPD2 and DPP-4 affects several biochemical pathways. AMPD2 is involved in the purine nucleotide cycle, which is crucial for maintaining energy homeostasis . DPP-4 inhibition increases the levels of incretin hormones, enhancing the secretion of insulin, inhibiting glucagon release, and thereby reducing blood glucose levels .
Pharmacokinetics
Related compounds in this chemical series have been shown to exhibit potent inhibitory activity of ampd2 in ex vivo evaluation of mouse liver .
Result of Action
The inhibition of AMPD2 and DPP-4 by this compound leads to changes at the molecular and cellular levels. The allosteric modulation of AMPD2 can affect energy homeostasis . The inhibition of DPP-4 leads to increased insulin secretion and reduced blood glucose levels, which can be beneficial in the treatment of diabetes .
Biochemical Analysis
Biochemical Properties
1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit dipeptidyl peptidase-IV (DPP-4), an enzyme involved in glucose metabolism . The interaction between this compound and DPP-4 involves binding to the active site of the enzyme, thereby preventing its activity. This inhibition can lead to increased levels of incretin hormones, which in turn stimulate insulin secretion and lower blood glucose levels.
Cellular Effects
This compound affects various types of cells and cellular processes. In particular, it influences cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of DPP-4 by this compound can enhance insulin signaling pathways, leading to improved glucose uptake by cells . Additionally, this compound may affect the expression of genes involved in glucose metabolism, further contributing to its hypoglycemic effects.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules. As mentioned earlier, it inhibits DPP-4 by binding to its active site . This binding prevents the enzyme from cleaving incretin hormones, thereby prolonging their activity. The prolonged activity of incretin hormones leads to increased insulin secretion and improved glucose homeostasis. Additionally, this compound may interact with other enzymes and proteins, contributing to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions. Its degradation products and long-term effects on cellular function are still under investigation. In vitro and in vivo studies have indicated that prolonged exposure to this compound may lead to sustained inhibition of DPP-4 and other related enzymes, resulting in long-term hypoglycemic effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits DPP-4 and improves glucose metabolism without causing significant adverse effects . At higher doses, it may exhibit toxic effects, including potential damage to liver and kidney tissues. Threshold effects have been observed, where the hypoglycemic effects plateau at certain dosages, indicating a saturation point for DPP-4 inhibition.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate glucose metabolism . The inhibition of DPP-4 by this compound leads to increased levels of incretin hormones, which enhance insulin secretion and glucose uptake. Additionally, this compound may affect other metabolic pathways, including those involved in lipid metabolism and energy homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biochemical effects. This compound is likely transported across cell membranes via specific transporters or passive diffusion . Once inside the cells, it may bind to intracellular proteins and enzymes, influencing its localization and accumulation. The distribution of this compound within tissues can affect its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the cytoplasm or nucleus, where it can interact with enzymes and proteins involved in glucose metabolism. The subcellular localization of this compound can influence its overall biochemical effects and therapeutic potential.
Preparation Methods
The synthesis of 1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,2-diaminobenzene with 2,3-butanedione in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its corresponding tetrahydro derivatives. Sodium borohydride is often used as a reducing agent.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced.
Major products formed from these reactions include quinoxaline derivatives, tetrahydroquinoxalines, and various substituted quinoxalines .
Scientific Research Applications
1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of dipeptidyl peptidase-IV (DPP-4) inhibitors, which are potential hypoglycemic agents.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Chemical Synthesis: It serves as a building block in the synthesis of more complex molecules, facilitating the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile can be compared with other quinoxaline derivatives, such as:
1,4-Dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide: This compound also exhibits DPP-4 inhibitory activity but has different substituents that may affect its potency and selectivity.
1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide: Similar in structure but with a sulfonamide group, this compound may have different pharmacokinetic properties.
The uniqueness of this compound lies in its specific substituents and their influence on its biological activity and chemical reactivity .
Properties
IUPAC Name |
1,4-dimethyl-2,3-dihydroquinoxaline-6-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-13-5-6-14(2)11-7-9(8-12)3-4-10(11)13/h3-4,7H,5-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBANRNWRIHAGBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C2=C1C=CC(=C2)C#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10640198 | |
Record name | 1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10640198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
857283-87-5 | |
Record name | 1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10640198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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